(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with ethynyl and fluoro groups, and an isopropylamine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine typically involves multi-step organic reactions. One possible route could include:
Starting Material: A benzyl compound with appropriate substituents.
Ethynylation: Introduction of the ethynyl group using reagents like ethynyl magnesium bromide.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor.
Amination: Introduction of the isopropylamine group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ethynyl group to an ethyl group.
Substitution: The compound could participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzyl ketone, while reduction could yield a fully saturated benzylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, the compound might be used to study the effects of ethynyl and fluoro substituents on biological activity.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the ethynyl, fluoro, and isopropylamine groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Ethynyl-5-fluoro-benzyl)-methyl-amine: Similar structure but with a methyl group instead of isopropylamine.
(3-Ethynyl-5-chloro-benzyl)-isopropyl-amine: Similar structure but with a chloro group instead of fluoro.
(3-Ethynyl-5-fluoro-phenyl)-isopropyl-amine: Similar structure but with a phenyl group instead of benzyl.
Uniqueness
The unique combination of ethynyl, fluoro, and isopropylamine groups in (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H14FN |
---|---|
Molekulargewicht |
191.24 g/mol |
IUPAC-Name |
N-[(3-ethynyl-5-fluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H14FN/c1-4-10-5-11(7-12(13)6-10)8-14-9(2)3/h1,5-7,9,14H,8H2,2-3H3 |
InChI-Schlüssel |
GTUTYWYIKPVQHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CC(=CC(=C1)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.